molecular formula C29H26N4O4 B1649689 9-(3-hydroxy-4-methoxyphenyl)-12,14-dimethyl-17-(2-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione CAS No. 1031977-13-5

9-(3-hydroxy-4-methoxyphenyl)-12,14-dimethyl-17-(2-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione

Cat. No.: B1649689
CAS No.: 1031977-13-5
M. Wt: 494.5
InChI Key: BZXYCGVJHYIXOA-UHFFFAOYSA-N
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Description

6-(3-hydroxy-4-methoxyphenyl)-7,9-dimethyl-11-(2-methylphenyl)-6,7-dihydropyrimido[4’,5’:3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9H)-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-hydroxy-4-methoxyphenyl)-7,9-dimethyl-11-(2-methylphenyl)-6,7-dihydropyrimido[4’,5’:3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9H)-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrolo[1,2-a]quinoxaline core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyrimido ring: This step often involves a condensation reaction with a suitable reagent.

    Functionalization of the aromatic rings:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(3-hydroxy-4-methoxyphenyl)-7,9-dimethyl-11-(2-methylphenyl)-6,7-dihydropyrimido[4’,5’:3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The compound can be reduced to introduce additional hydrogen atoms into the structure.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which 6-(3-hydroxy-4-methoxyphenyl)-7,9-dimethyl-11-(2-methylphenyl)-6,7-dihydropyrimido[4’,5’:3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9H)-dione exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure suggests it may act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[1,2-a]quinoxaline derivatives, as well as compounds with similar functional groups, such as hydroxy and methoxy-substituted aromatic rings.

Uniqueness

What sets 6-(3-hydroxy-4-methoxyphenyl)-7,9-dimethyl-11-(2-methylphenyl)-6,7-dihydropyrimido[4’,5’:3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9H)-dione apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

CAS No.

1031977-13-5

Molecular Formula

C29H26N4O4

Molecular Weight

494.5

IUPAC Name

9-(3-hydroxy-4-methoxyphenyl)-12,14-dimethyl-17-(2-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione

InChI

InChI=1S/C29H26N4O4/c1-16-9-5-6-10-18(16)25-23-26(31(2)29(36)32(3)28(23)35)27-24(17-13-14-22(37-4)21(34)15-17)30-19-11-7-8-12-20(19)33(25)27/h5-15,24,30,34H,1-4H3

InChI Key

BZXYCGVJHYIXOA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=C3C(=C4N2C5=CC=CC=C5NC4C6=CC(=C(C=C6)OC)O)N(C(=O)N(C3=O)C)C

Canonical SMILES

CC1=CC=CC=C1C2=C3C(=C4N2C5=CC=CC=C5NC4C6=CC(=C(C=C6)OC)O)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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